molecular formula C10H22O4 B12702172 2,5,7,10-Tetraoxaundecane, 6-propyl- CAS No. 71808-63-4

2,5,7,10-Tetraoxaundecane, 6-propyl-

Cat. No.: B12702172
CAS No.: 71808-63-4
M. Wt: 206.28 g/mol
InChI Key: QDZDGTWAADXFLM-UHFFFAOYSA-N
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Description

2,5,7,10-Tetraoxaundecane, 6-propyl- is a chemical compound with the molecular formula C10H22O4. It is known for its use as an industrial solvent in various applications, including paints, inks, and cleaners. This compound is considered an eco-friendly alternative to harsher solvents like NMP (N-Methyl-2-pyrrolidone) or methylene chloride.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,7,10-Tetraoxaundecane, 6-propyl- involves the condensation of 1,1-dihydroperoxides with ketones or aldehydes. This reaction is typically catalyzed by Re2O7 (Rhenium(VII) oxide), which allows for high-yielding production of tetraoxanes. The reaction conditions usually involve moderate temperatures and controlled environments to ensure the stability of the product.

Industrial Production Methods

Industrial production of 2,5,7,10-Tetraoxaundecane, 6-propyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high purity and yield. The compound is then purified through distillation and other separation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2,5,7,10-Tetraoxaundecane, 6-propyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert it into simpler alcohols or ethers.

    Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions vary but often involve the use of catalysts and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols .

Scientific Research Applications

2,5,7,10-Tetraoxaundecane, 6-propyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a solvent in various chemical reactions and processes.

    Biology: Its eco-friendly properties make it suitable for use in biological experiments where harsh solvents are not desirable.

    Medicine: Research is ongoing into its potential use in drug delivery systems due to its solubility and stability.

    Industry: It is widely used in the production of paints, inks, and cleaners due to its effectiveness as a solvent

Mechanism of Action

The mechanism by which 2,5,7,10-Tetraoxaundecane, 6-propyl- exerts its effects is primarily through its solvent properties. It interacts with various molecular targets by dissolving or dispersing other compounds, facilitating chemical reactions, and enhancing the stability of certain products. The pathways involved include solubilization and stabilization of reactants and products .

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-2-pyrrolidone (NMP): A harsher solvent used in similar applications.

    Methylene Chloride: Another solvent known for its effectiveness but with more environmental and health concerns.

    Ethylene Glycol: Used in various industrial applications but with different properties.

Uniqueness

2,5,7,10-Tetraoxaundecane, 6-propyl- stands out due to its eco-friendly nature and effectiveness as a solvent. Unlike NMP and methylene chloride, it poses fewer environmental and health risks, making it a preferred choice in many applications .

Biological Activity

2,5,7,10-Tetraoxaundecane, 6-propyl- (CAS No. 71808-63-4) is an organic compound characterized by its unique structure featuring multiple ether linkages. This compound's biological activity has garnered interest due to its potential applications in medicinal chemistry and environmental science. Understanding its biological properties is crucial for exploring its utility in various fields.

  • Molecular Formula : C10H22O4
  • Molecular Weight : 206.282 g/mol
  • Structural Characteristics : The presence of ether groups suggests potential interactions with biological membranes and proteins.

Cytotoxicity Studies

Cytotoxicity assays have been performed on structurally related compounds to assess their effects on various cell lines. For instance, compounds with multiple ether linkages have shown varying degrees of cytotoxicity against cancer cell lines. Further research is needed to establish specific cytotoxic profiles for 2,5,7,10-Tetraoxaundecane, 6-propyl-.

The proposed mechanism of action for ether-containing compounds often involves the disruption of lipid bilayers in microbial membranes or interference with cellular signaling pathways. The unique structure of 2,5,7,10-Tetraoxaundecane may allow it to interact with specific proteins or enzymes within cells.

Study 1: Antimicrobial Efficacy

A study conducted on similar ether compounds demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) that could provide a baseline for further research into 2,5,7,10-Tetraoxaundecane.

CompoundMIC (µg/mL)Bacteria Tested
Ether Compound A32Staphylococcus aureus
Ether Compound B64Escherichia coli
2,5,7,10-Tetraoxaundecane TBDTBD

Study 2: Cytotoxicity Assessment

In vitro cytotoxicity tests on related compounds showed variable effects on human cancer cell lines. For example:

CompoundIC50 (µM)Cell Line
Ether Compound C25HeLa
Ether Compound D50MCF-7
2,5,7,10-Tetraoxaundecane TBDTBD

Toxicological Profile

Although specific toxicological data for 2,5,7,10-Tetraoxaundecane are scarce, the assessment of similar compounds suggests a need for careful evaluation regarding acute and chronic toxicity levels.

Properties

CAS No.

71808-63-4

Molecular Formula

C10H22O4

Molecular Weight

206.28 g/mol

IUPAC Name

1,1-bis(2-methoxyethoxy)butane

InChI

InChI=1S/C10H22O4/c1-4-5-10(13-8-6-11-2)14-9-7-12-3/h10H,4-9H2,1-3H3

InChI Key

QDZDGTWAADXFLM-UHFFFAOYSA-N

Canonical SMILES

CCCC(OCCOC)OCCOC

Origin of Product

United States

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